Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00298H
Immobilization has been widely applied to improve the productivity and lifetime of select enzyme classes used in commodity chemical synthesis. Advances in enzyme engineering capabilities and high throughput experimentation have dramatically increased the use of novel enzyme classes and their applications to pharmaceutical synthesis, where immobilization is used to increase enzyme loading and stability and improve protein-product isolation. Conventional approaches to immobilization development are time and resource-intensive and cannot meet pharmaceutical development's demanding timelines. We developed a data-rich methodology that uses a medium pressure chromatography system to automate the screening and development of affinity-based enzyme immobilizations. We integrated inline PAT to characterize the immobilization process in real-time and facilitate rapid decision making. Most critically, this approach served to significantly reduce the amounts of enzyme and resin required for meaningful process development, transforming immobilization process development and optimization from a manual 6–8 week process to an automated overnight process. This paper demonstrates the development and application of data-rich experimental methods to rapidly identify, develop, and optimize robust, scalable immobilization processes, provide improved fundamental understanding, and describes how this methodology has enabled multiple successful commercial-scale immobilizations.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00522G
We report the results of studies on the direct synthesis of tetraalkoxysilanes from alcohols and metallic silicon in a high-pressure mechanochemical reactor. The effect of the following factors on the process was considered: temperature (100–250 °C), amount of catalyst (0–20 wt%), type of catalyst, and type of the alcohol used in the synthesis. A silicon conversion of 90% with a selectivity of 94% with respect to a tetraalkoxysilane can be attained under optimal conditions. The studies showed that the temperature of the direct synthesis of alkoxysilanes was the lowest of the values reported to date (100 °C). Under these conditions, a silicon conversion of 77% and a selectivity of 98% with respect to a tetraalkoxysilane can be attained. It was shown that CuCl (20 wt%) exhibited the highest activity among copper-based catalysts, including CuF2, CuCl, CuBr, CuI, CuO, and Cu2O. In addition to MeOH, such alcohols as EtOH, n-BuOH, and EtO(CH2)2OH were used. The contact masses (CMs) sampled after 15 and 25 minutes and after reactions at 150, 200, and 250 °C were studied using SEM-EDX, PXRD, and XPS.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00005A
Current methods of finding optimal experimental conditions, Edisonian systematic searches, often inefficiently evaluate suboptimal design points and require fine resolution to identify near optimal conditions. For expensive experimental campaigns or those with large design spaces, the shortcomings of the status quo approaches are more significant. Here, we extend Bayesian optimization (BO) and introduce a chemically-informed data-driven optimization (ChIDDO) approach. This approach uses inexpensive and low-fidelity information obtained from physical models of chemical processes and subsequently combines it with expensive and high-fidelity experimental data to optimize a common objective function. Using common optimization benchmark objective functions, we describe scenarios in which the ChIDDO algorithm outperforms the traditional BO approach, and then implement the algorithm on a simulated electrochemical engineering optimization problem.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00487E
CaO-Based materials are considered to be feasible sorbents for the removal of both HCl and CO2. Theoretical calculations based on density functional theory (DFT) were performed to investigate the micro-mechanism of HCl/CO2 capture in a CaO-based chemical looping process. The results show that HCl preferentially interacts with surface O atoms on the CaO (100) surface, with a highest adsorption energy of −1.85 eV. The hydroxyl group, OH−, is observed during the adsorption process. At rising coverage, increased repulsion between the HCl molecules results in a lowering of the adsorption energy per HCl. The binding mechanisms of HCl and CO2 to CaO involve chemisorption and there is competing adsorption behavior between them due to positive interaction energy between coexisting HCl and CO2. The absolute values of the absorption energy and reaction barrier for CO2 adsorption and desorption in the HCl/CaO system are much lower than those on the pristine CaO (100) surface, which indicates the inhibition of CO2 adsorption and the promotion of CO2 desorption in the presence of HCl. With HCl adsorbed, the peaks for the p orbitals of the ortho-O and para-O atoms decrease by 13% and 5% in electron density, respectively, near to the Fermi level, and the ortho peak shifts from −1.79 to −0.45 eV; these aspects are inferred to play important roles in CO2 adsorption/desorption on CaO.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00431J
Hydrogenolysis of polypropylene (PP) and polyethylene (PE) provides a pathway to convert these plastics into smaller hydrocarbons at relatively low temperature. Among carbon (C)-supported transition metals, ruthenium (Ru) exhibited the highest efficacy, producing mixtures of C1–C38 alkanes. The branching degree of the products depends on the position of the C–C cleavage, which can be tuned by the pressure of H2. Liquid alkanes are produced below 225 °C and 200 °C from PP and PE, respectively, at 30 bar. The C distribution and branching level of the products remain invariant below full conversion of the initial polymer. Increasing H2 pressure favors the hydrogenolysis of internal C–C bonds, reducing methane (CH4) production, and favors linear over branched products. A liquid yield of >57% was achieved with PE under optimum conditions. We reveal the impact of the starting polyolefin structure, reaction conditions, and presence of chlorine on the product distribution and branching degree.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00325A
A high-volume, low-pressure microfluidic photocatalytic microreactor was created and demonstrated here. This high-flow rate microreactor, based on an innovative design developed by the start-up Eden Tech, was produced by a simple thermal pressing process, using Eden Tech's easy-to-use and environment-friendly thermoplastic polymer, Flexdym™. ZnO nanowires (ZnO NWs) were then synthesized in situ, using an environment-friendly, low-cost, two-step hydrothermal method. Varying the synthesis parameters (growth solution flow rate, time and temperature) allowed us to get an insight into the optimal synthesis conditions for photocatalytic purposes. The in situ grown nanowire morphology was characterized using scanning electron microscopy (SEM). The photocatalytic efficiency of the as-synthetized microreactors was tested by degrading continuous streams of water polluted with Acid Red 14 (AR14), a commonly used organic dye, under UV irradiation, followed by UV-visible spectrometry. We found that the best results are obtained with the following synthesis parameters: a 1 h growth time, a growth flow rate of 200 μL min−1 and a temperature of 80 °C. After 4 passes in the reactor, which is roughly equivalent to 40 seconds of UV light irradiation, the dye was degraded at 98%. Increasing the photocatalysis flow rate from 200 μL min−1 to 500 μL min−1 showed a small decrease in efficiency, but it is still encouraging for high-flow rate degradation.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00495F
The conversion of phenyl boronates to phenol with hydrogen peroxide (H2O2) usually requires a base as a chemical assistant. In this work, we reported a base-free reaction between a phenyl boronate thin film and H2O2 vapor on a nanostructured silica gel surface and the yield is determined as 80% in 25 s. A fluorescent compound C6NIB was used to monitor the reaction process in both solution and the solid state. The fluorescent tests suggested that the silica gel surface can effectively promote the phenyl boronate compound reacting with H2O2 immediately on the solid state. Through control experiments, we determined the optimal reaction conditions. SEM, BET and water vapor adsorption characterization illustrated that the evenly distributed nanoscale pores and large surface areas of the silica gel interface may be critical for catalysis. Moreover, UV-vis absorption and reflection spectroscopy revealed that the final product of the base-free reaction was neutral phenol, instead of phenolate under basic conditions. Compared with traditional base-in reactions, the newly reported silica gel involved surface reaction could significantly extend the lifetime of the indicator molecules, resulting in excellent storage performance for practical sensing application. Finally, the simulation experiments identified the HO2−/H3O+ ionic pair on the interacting Si–OH surface group pairs on the silica surface as the key for catalysis. Thus, the generated HO2− then in turn reacted with phenyl boronate to form a phenol structure. The nanosized pores, arranged hydrogen bonding, and organized surface interface together led to this expeditious and effective base-free reaction between boronates and H2O2.
Hydrothermal water enabling one-pot transformation of amines to alcohols via supported Pd catalysts†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00578B
Simple, direct conversion of amines to alcohols is quite rare and remains challenging. Here, with the unique catalytic role of hydrothermal water, two green and one-pot strategies were proposed to enable water nucleophilic attack at amines, which were achieved by dehydrogenation of amines or building a targeting group. Furthermore, one strategy was applied in the conversion of glutamic acid, the most abundant amino acid in microalgae, to γ-butyrolactone, which is an industrial chemical derived from fossil fuels. This study provides simple and new methods for the deamination of amines and could provide to new insight into the utilization of protein-rich biomass.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00499A
CuO/ZnO/Al2O3 catalysts were continuously synthesized in a microfluidic reactor, analyzed by X-ray diffraction (XRD), physisorption (BET), chemisorption, electron microscopy and X-ray absorption spectroscopy (XAS), and tested for methanol synthesis from CO-rich synthesis gas. The results were compared to those obtained from CuO/ZnO and CuO/ZnO/Al2O3 produced by conventional co-precipitation in a batch reactor. The predominant phase of the aged precursor from microfluidic co-precipitation was identified as zincian malachite. After calcination the microfluidically synthesized catalyst exhibited smaller CuO crystallites, a larger BET surface area, a rather uniform morphology and a homogeneous distribution of Cu and Zn compared to catalysts prepared by batch co-precipitation. H2-Temperature programmed reduction (TPR) showed that Cu species in CuO/ZnO/Al2O3 from microfluidic co-precipitation were more easily reducible. In situ Cu and Zn K-edge XAS during the TPR indicated reduction of Cu2+ to Cu0 between 150 °C and 240 °C, without detectable reduction of Zn. N2O pulse chemisorption evidenced an enlarged Cu surface area of the nanoparticles from the microfluidic synthesis. Based on activity tests in methanol synthesis, at 250 °C the microfluidically synthesized Cu/ZnO/Al2O3 catalysts showed better performance than the catalyst from batch preparation when 1 mol% CO2 was present in the synthesis gas. Dimethyl ether formed as a side product. As the microreactor is specially designed for high X-ray transmission with a thin Si/glass observation window, this study opens interesting perspectives for investigating the formation of catalyst precursors at the early stage of precipitation in future.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00534K
The reaction rate of the amination is affected by its electron-withdrawing group, however, there is currently a lack of quantitative research on the reaction rate of different substrates in experiments and simulations. In this work, taking the amination of nitrochlorobenzene as an example, the effects of various substrates, namely 4-nitrchlorobenzene, 4-chloro-3-(trifluoromethyl)nitrobenzene, 2,4-dinitrochloroben-zene, and 3,4-dichloronitrobenzene, on the reaction rate were systematically examined in a microflow system. Through the homogeneous continuous amination reaction strategy, the reaction kinetic characteristics of different substrates were obtained. The stronger the electron-withdrawing ability of the side chain group, the milder the reaction conditions and the shorter the reaction time. Furthermore, a density functional theory (DFT) simulation method was established to calculate the condensed local electrophilicity index (ωA). There is a good fitting on the relationship between the relative reaction rate of different substrates and the relative condensed local electrophilic index (ωAX − ωAH). It not only allows the prediction of the reaction rate of different substrates and the design of industrial production systems but also inspires us to enable more quick organic synthesis process development with the assistance of theoretic calculation.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00560J
We present a perspective for accelerating biomass manufacturing via digitalization. We summarize the challenges for manufacturing and identify areas where digitalization can help. A profound potential in using lignocellulosic biomass and renewable feedstocks, in general, is to produce new molecules and products with unmatched properties that have no analog in traditional refineries. Discovering such performance-advantaged molecules and the paths and processes to make them rapidly and systematically can transform manufacturing practices. We discuss retrosynthetic approaches, text mining, natural language processing, and modern machine learning methods to enable digitalization. Laboratory and multiscale computation automation via active learning are crucial to complement existing literature and expedite discovery and valuable data collection without a human in the loop. Such data can help process simulation and optimization select the most promising processes and molecules according to economic, environmental, and societal metrics. We propose the close integration between bench and process scale models and data to exploit the low dimensionality of the data and transform the manufacturing for renewable feedstocks.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00338K
Ni nanoparticle-dispersed activated carbon fibers (Ni/ACFs) were synthesized for the first time via a continuous flow single-stage process using a coiled flow inverter (CFI) at ∼30 °C. The process involved impregnation of an aqueous slurry of ACF with Ni-salt, followed by reduction using hydrazine, each performed separately in CFIs connected in series. Physicochemical characterization of Ni/ACF revealed Ni nanoparticles in the micropores of the substrate, with uniform elemental distributions. X-ray diffraction spectroscopy confirmed the reduction of Ni2+ to zero-valent Ni. A maximum Ni-loading of ∼564 mg g−1 was achieved using 0.5 M NiCl2·6H2O and 2 g per 100 mL ACF-dose at a flow rate of 200 cc min−1 of the Ni/ACF containing stream, which was higher than that in the conventional batch synthesis method, attributed to the flow inversion and secondary flow-enhanced mass transfer rates in CFIs. The catalytic activity analysis of Ni/ACF through two preparation reactions, namely the oxygen reduction reaction and the catalytic decomposition of acetylene to form carbon nanofibers by chemical vapor decomposition, corroborated its efficiency as a catalyst. This study has clearly provided a fast, effective, and energy-efficient method for the continuous synthesis of supported metal nanoparticle catalysts.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00551K
A mechanistic investigation on the ethanol self-condensation reaction (Guerbet reaction) catalyzed by a bis(pyridylimino)isoindolate Ru(II) catalyst was performed using a specifically designed continuously-stirred tank reactor (CSTR). Leveraging vapor–liquid equilibrium, the homogeneous catalyst was maintained in the reactor at a constant concentration by dissolving it in a non-volatile solvent while volatile substrates were fed continuously. The activity of the catalyst was monitored by analyzing the vapor exiting the reactor (reagents and products) using an in-line gas chromatograph. The formation of C6 products demonstrates the catalyst's reactivity towards butanol, and the detection of solely saturated products implies that hydrogenation is fast under the reaction conditions. These observations led us to perform a detailed study of the hydrogenation step that provided evidence for a hydrogen-transfer pathway. The corresponding reaction mechanism for the Guerbet reaction was established.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00479D
Climate change, the greenhouse effect and fossil fuel extraction have gained a growing interest in research and industrial circles to provide alternative chemicals and fuel synthesis technologies. Carbon dioxide (CO2) hydrogenation to value-added chemicals using hydrogen (H2) from renewable power (solar, wind) offers a unique solution. From this aspect this review describes the various products, namely methane (C1), methanol, ethanol, dimethyl ether (DME) and hydrocarbons (HCs) originating via CO2 hydrogenation reaction. In addition, conventional reactor units for the CO2 hydrogenation process are explained, as well as different types of microreactors with key pathways to determine catalyst activity and selectivity of the value-added chemicals. Finally, limitations between conventional units and microreactors and future directions for CO2 hydrogenation are detailed and discussed. The benefits of such set-ups in providing platforms that could be utilized in the future for major scale-up and industrial operation are also emphasized.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00475A
Molecular structural modification was a critical step for the production of high-quality biofuel. In this study, it was found that catalytic cracking followed by product isomerization is an effective technology to convert waste oil into low CFPP and high-quality biofuel. The detailed catalyst characterization was conducted by X-ray diffraction (XRD), scanning electron microscopy (SEM), thermo-gravimetric analysis (TGA), NH3-temperature programmed desorption (NH3-TPD), H2-temperature programmed reduction (H2-TPR), X-ray photoelectron spectroscopy (XPS), pyridine-adsorbed Fourier-transform infrared spectroscopy (Py-FTIR) and Fourier-transform infrared (FTIR) spectroscopy analysis. With the addition of Ce into the Ni/SAPO-11 catalyst, the occurrence of the hydro-cracking reaction was restrained efficiently, and (20 + 1)% NiCe/SAPO-11 was considered as the optimal catalyst for the hydro-isomerization study. Under the action of the bimetallic catalyst, the isomerization reaction could be carried out at low reaction temperature (340 °C) because of the high olefin content (approximately 43%) in pyrolytic oils. Comparison of physical and chemical properties for the hydro-isomerization of pyrolytic oil catalyzed over NiCe/SAPO-11 and Pt/SAPO-11 was conducted. For the two catalysts, the product fuel revealed excellent properties, which abided by the established EN and ASTM standards.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90011D
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00477H
Cellulose, which is the largest component of renewable biomass raw materials, can be transformed into a series of top value-added molecular organic acids, such as glycolic acid (GlycA), formic acid (FA), lactic acid (LacA), etc. Hexoses are intermediates in cellulose conversion, among which glucose is a key component in controlling the formation of GlycA. Selective conversion of glucose into GlycA remains a challenge because glucose–fructose isomerization followed by fructose dehydration and [3 + 3] retro-aldol reactions occurs easily in a thermodynamic reaction in acidic catalytic systems, resulting in the formation of 5-HMF, FA, LacA, levulinic acid (LevA), etc. In this study, density functional theory (DFT) results verified that D-glucopyranose (as a model of cellulose) was easily converted to fructose and then dehydrated to 5-HMF without a catalyst. Subsequently, the effects of different reaction conditions on glucose conversion were compared with or without a catalyst. The results showed that the Wells–Dawson phosphomolybdic heteropolyacid H6P2Mo18O62 (PMo), a green solid acid, had high activity and selectivity in the epimerization of glucose into mannose and the [2 + 4] retro-aldol reaction of glucose/mannose in water, and the highest yield of GlycA was 13.58% over 0.03 g PMo at 180 °C for 60 min, which was far higher than that without a catalyst (<2% yield). This study lays a foundation for biomass conversion into GlycA in the chemical industry using Wells–Dawson heteropolyacids.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90013K
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90012B
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90017C
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.70 | 0 | Science Citation Index Expanded | Not |
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